molecular formula C14H8Cl2N4 B12075049 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine

2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine

Cat. No.: B12075049
M. Wt: 303.1 g/mol
InChI Key: KWRCQCGROUNDBC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two chlorine atoms and two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine typically involves the use of organolithium reagents and nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3-dichloropyrazine with pyridine-2-boronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophiles or metal ions involved. For example, substitution with amines would yield aminopyrazine derivatives, while coordination with metals would form metal-pyrazine complexes .

Scientific Research Applications

2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine largely depends on its role in coordination chemistry and its interactions with metal ions. The nitrogen atoms in the pyridine rings can donate electron pairs to metal centers, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine is unique due to the presence of chlorine atoms, which can be selectively substituted, and its ability to form stable coordination complexes with a variety of metal ions. This makes it a versatile compound in both synthetic and applied chemistry .

Properties

Molecular Formula

C14H8Cl2N4

Molecular Weight

303.1 g/mol

IUPAC Name

2,3-dichloro-5,6-dipyridin-2-ylpyrazine

InChI

InChI=1S/C14H8Cl2N4/c15-13-14(16)20-12(10-6-2-4-8-18-10)11(19-13)9-5-1-3-7-17-9/h1-8H

InChI Key

KWRCQCGROUNDBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=C(C(=N2)Cl)Cl)C3=CC=CC=N3

Origin of Product

United States

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